4-(N-butyl-N-ethylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

Description

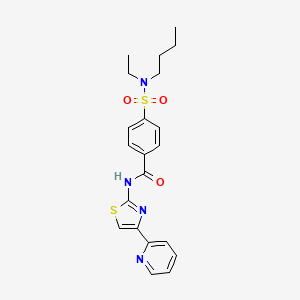

4-(N-butyl-N-ethylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a sulfamoyl-substituted benzamide derivative featuring a pyridinyl-thiazole pharmacophore. Its structure combines a sulfamoyl group (N-butyl-N-ethyl substitution) at the para position of the benzamide core, linked to a 4-(pyridin-2-yl)thiazol-2-yl moiety.

Properties

IUPAC Name |

4-[butyl(ethyl)sulfamoyl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3S2/c1-3-5-14-25(4-2)30(27,28)17-11-9-16(10-12-17)20(26)24-21-23-19(15-29-21)18-8-6-7-13-22-18/h6-13,15H,3-5,14H2,1-2H3,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPZPYMDYWPSIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-butyl-N-ethylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. A general synthetic route might include:

Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through a cyclization reaction.

Attachment of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

Introduction of the Sulfonamide Group: The sulfonamide group can be added through a sulfonation reaction followed by amination.

Formation of the Benzamide Core: The final step involves the formation of the benzamide core through an amidation reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole or pyridine rings.

Reduction: Reduction reactions can occur at the sulfonamide group or the benzamide core.

Substitution: Electrophilic or nucleophilic substitution reactions can take place at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(N-butyl-N-ethylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide may have various applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Potential use as a probe to study biological pathways.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(N-butyl-N-ethylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or ion channels, and the pathways involved might be related to cell signaling, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical and ADME Properties

- Metabolic Stability : Bulky alkyl groups may reduce oxidative metabolism, as seen in N-butyl-N-methyl analogs (), which exhibit longer half-lives in preclinical models.

Biological Activity

The compound 4-(N-butyl-N-ethylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 346.45 g/mol. The structure features a sulfonamide group, a thiazole ring, and a pyridine moiety, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties:

- Antibacterial Effects : The compound has been tested against various strains of bacteria, including Gram-positive and Gram-negative bacteria. It demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78–3.125 µg/mL), comparable to established antibiotics like vancomycin and linezolid .

The mechanism by which this compound exerts its antibacterial effects may involve the following pathways:

- Enzyme Inhibition : The sulfonamide group can interact with bacterial enzymes involved in folic acid synthesis, thereby inhibiting bacterial growth.

- Membrane Disruption : Studies suggest that similar compounds can depolarize bacterial membranes, leading to the dissipation of membrane potential and subsequent cell death .

Study 1: Efficacy Against Drug-resistant Strains

In a controlled laboratory setting, This compound was evaluated for its effectiveness against drug-resistant strains of bacteria. Results indicated a strong bactericidal effect, particularly against biofilm-forming strains, which are often more resistant to treatment.

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was carried out using mammalian cell lines to evaluate the selectivity of the compound. The results showed minimal cytotoxic effects on normal human cells while exhibiting potent antibacterial activity against targeted pathogens .

Research Findings

| Parameter | Result |

|---|---|

| Molecular Weight | 346.45 g/mol |

| Antibacterial Activity | Effective against MRSA and VREfm |

| Minimum Inhibitory Concentration (MIC) | 0.78–3.125 µg/mL |

| Cytotoxicity | Low toxicity towards mammalian cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.